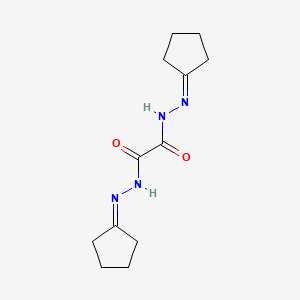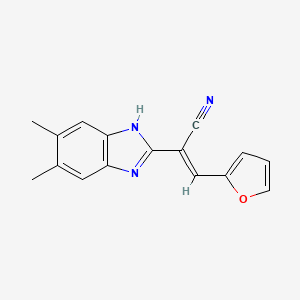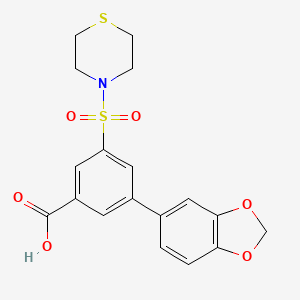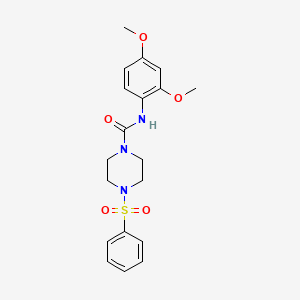
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide, also known as DCEH, is a compound that has been extensively studied for its potential therapeutic applications. It is a hydrazide derivative that has been synthesized through various methods and has been found to possess several biological activities.
Wirkmechanismus
The mechanism of action of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide is not fully understood. However, it has been proposed that N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may exert its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for extended periods. However, N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has some limitations for lab experiments. It is insoluble in water and organic solvents, which limits its use in some assays. It is also relatively expensive compared to other compounds with similar biological activities.
Zukünftige Richtungen
There are several future directions for the study of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide and its derivatives. Additionally, the development of new formulations and delivery methods for N'~1~,N'~2~-dicyclopentylideneethanedihydrazide may enhance its therapeutic efficacy. Finally, the evaluation of the safety and toxicity of N'~1~,N'~2~-dicyclopentylideneethanedihydrazide in animal models and humans is necessary for its potential clinical use.
Synthesemethoden
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can be synthesized through various methods, including the reaction of hydrazine hydrate with cyclopentanone in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentanone in the presence of sulfuric acid. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide can also be synthesized through the reaction of cyclopentanone with hydrazine hydrate in the presence of acetic acid and then further reaction with cyclopentadiene in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N'~1~,N'~2~-dicyclopentylideneethanedihydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N,N'-bis(cyclopentylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c17-11(15-13-9-5-1-2-6-9)12(18)16-14-10-7-3-4-8-10/h1-8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILIOYSWAURUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NN=C2CCCC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![4-(2-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5315589.png)
![2-amino-4-(4-methoxyphenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315594.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)
![5-[1-(4-fluorobenzyl)-3-piperidinyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5315618.png)

![8-ethoxy-3-{[4-(4-ethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5315628.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5315639.png)
![isopropyl 2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5315655.png)
![4,6-dimethoxy-2-[3-(3-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5315663.png)

![[4-(allyloxy)-3-ethoxybenzyl]benzylamine hydrochloride](/img/structure/B5315672.png)
